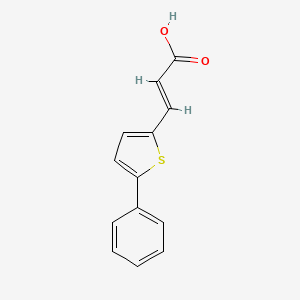

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Solar Cell Applications

- Organic Sensitizers for Solar Cells : Studies have shown that derivatives of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid, such as JK-1 and JK-2, are effective organic sensitizers in solar cells. These compounds, when anchored onto TiO2 film, have demonstrated high incident photon to current conversion efficiency. This suggests their potential in enhancing solar cell efficiency (Kim et al., 2006).

Structural and Electronic Properties

- Polythiophene Derivatives : Research into polythiophene derivatives of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid, such as poly(3-thiophene-3-yl acrylic acid), has contributed to understanding their structural and electronic properties. These studies are essential for applications in electronics and materials science (Bertran et al., 2008).

Genosensors

- Functionalized Polythiophene for Genosensors : The synthesis of functionalized polythiophene derivatives like 3-((2′:2″,5″:2‴-terthiophene)-3″-yl) acrylic acid and their application in genosensors has been a significant area of research. These materials have shown potential in the development of label-free electrochemical genosensors (Peng et al., 2007).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Studies have explored the use of photo-cross-linkable polymers derived from (E)-3-(5-Phenylthiophen-2-YL)acrylic acid for corrosion inhibition in mild steel. This research has implications for enhancing the durability and lifespan of metal structures (Baskar et al., 2014).

Optoelectronic Properties

- Study of Optoelectronic Properties : Theoretical studies have been conducted to understand the optoelectronic properties of molecules like 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a derivative of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid. These studies are crucial for the development of new materials in optoelectronics (Fonkem et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards.

Orientations Futures

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound.

I hope this general information is helpful! If you have any other questions, feel free to ask.

Propriétés

IUPAC Name |

(E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDVSCUPOVDRQE-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422209 |

Source

|

| Record name | (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid | |

CAS RN |

58267-95-1 |

Source

|

| Record name | (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1312225.png)